molecular formula C11H10ClNO3S B2399685 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride CAS No. 1181705-32-7

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Cat. No.: B2399685
CAS No.: 1181705-32-7
M. Wt: 271.72
InChI Key: CTUJDDNLXKBSOD-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a reactive sulfonyl chloride group, making it a valuable building block for the synthesis of more complex molecules, such as sulfonamides. Its core quinoline scaffold is widely recognized in pharmaceutical research for its diverse biological activities . Quinolones are a significant class of synthetic heterocycles with a broad spectrum of documented pharmacological properties, including antibacterial, anticancer, antimalarial, and antiviral activities . Researchers can leverage this reagent to create novel compounds for screening against drug-resistant pathogens or for developing new therapeutic agents . The reactive sulfonyl chloride group allows for facile introduction of the quinoline core into target structures, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUJDDNLXKBSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup-Type Cyclization with Propionaldehyde

A modified Skraup reaction using 2-aminobenzenesulfonic acid, propionaldehyde, and paraformaldehyde in a choline chloride-ZnCl₂ eutectic solvent (molar ratio 1:2) enables the formation of 3-ethyl-1,2-dihydroquinoline-6-sulfonic acid. The eutectic solvent enhances reaction homogeneity and reduces energy input, achieving yields of 68–75%. Propionaldehyde introduces the ethyl group at position 3, while paraformaldehyde acts as a dehydrating agent. Catalysts such as AlCl₃ or FeCl₃ (1–5 mol%) accelerate the cyclization, with reaction temperatures maintained at 80–100°C.

Oxidation to Introduce the 2-Oxo Group

Post-cyclization, the 1,2-dihydroquinoline intermediate undergoes oxidation to form the 2-oxo moiety. Hydrogen peroxide (30% v/v) in acetic acid at 50°C for 4–6 hours converts the dihydroquinoline to the ketone with >90% efficiency. Alternative oxidants like potassium permanganate in acidic media are less favored due to over-oxidation risks.

Sulfonation and Chlorination Pathways

Direct Sulfonation-Chlorination of Preformed Quinolines

For quinolines lacking pre-installed sulfonic acid groups, direct sulfonation at position 6 is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. This method avoids isomer formation by leveraging the electron-donating ethyl group’s meta-directing effect. Subsequent chlorination with thionyl chloride (SOCl₂) at reflux (70°C, 3 hours) converts the sulfonic acid to sulfonyl chloride, yielding 82–85%.

Diazotization-Sulfonation of 6-Aminoquinolines

An alternative route starts with 6-amino-3-ethyl-2-oxo-1,2-dihydroquinoline. Diazotization using sodium nitrite (NaNO₂) in concentrated HCl at −5°C generates a diazonium salt, which reacts with sulfur dioxide (SO₂) in acetic acid under CuCl₂ catalysis (5 mol%). This method produces 6-sulfonic acid derivatives with 70–76% yield, followed by chlorination using phosphorus pentachloride (PCl₅) in dichloromethane.

Industrial-Scale Chlorination Techniques

Bis(trichloromethyl) Carbonate as a Chlorinating Agent

Bis(trichloromethyl) carbonate (BTC, triphosgene) offers a safer alternative to traditional chlorinating agents. In a toluene solvent, BTC (1.2 equiv) reacts with 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonic acid at 25°C for 6 hours, achieving 89–92% conversion to the sulfonyl chloride. Tertiary amines like triethylamine (1.5 equiv) neutralize HCl byproducts, preventing side reactions.

Continuous Flow Reactor Optimization

Industrial protocols emphasize continuous flow systems for chlorination. A two-stage reactor operating at 10 bar and 50°C with a residence time of 30 minutes improves mixing and heat transfer, reducing byproduct formation to <2%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Skraup Cyclization + BTC 85 98 Scalable, low byproducts High solvent usage
Diazotization-Sulfonation 76 95 Avoids harsh sulfonation conditions Multi-step, lower overall yield
Direct Sulfonation-Chlorination 82 97 Fewer steps Requires excess ClSO₃H

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Hydroxyquinolines: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-Ethyl-2-oxo-1,2-dihydroquinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives possess significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening
A study screened several synthesized compounds derived from 3-Ethyl-2-oxo-1,2-dihydroquinoline for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis6.25 µg/mL
Compound BPseudomonas aeruginosa12.5 µg/mL
Compound CCandida albicans25 µg/mL

Anti-Cancer Properties

The compound has also been investigated for its potential anti-cancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, making them candidates for cancer therapy.

Case Study: Anti-Cancer Activity
A series of 3-Ethyl-2-oxo-1,2-dihydroquinoline derivatives were tested for cytotoxicity against various cancer cell lines. The results showed promising activity with certain derivatives inducing apoptosis in cancer cells.

Cell LineIC50 Value (µM)
HeLa15
MCF710
A54920

Synthetic Applications

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is utilized in the synthesis of more complex heterocyclic compounds. Its sulfonyl chloride group is particularly useful for nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and probes for biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

  • Core Structure: Benzo[cd]indole fused ring system (three aromatic rings) vs. quinoline (two rings) in the target compound.
  • Substituents : Lacks alkyl groups at position 3, but shares the sulfonyl chloride at position 6.
  • Synthesis : Synthesized via chlorosulfonic acid treatment with a 38% yield under mild conditions (0°C to room temperature) .

b. 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride

  • Core Structure: Tetrahydroquinoline (saturated at positions 1–4) vs. 1,2-dihydroquinoline (saturated only at positions 1–2) in the target compound.
  • Substituents : 3,3-Dimethyl groups introduce greater steric hindrance than the ethyl group in the target.
  • Molecular Formula: C₁₁H₁₂ClNO₃S (vs. C₁₁H₁₀ClNO₃S for the target), reflecting additional hydrogens from ring saturation .
Functional Group and Substituent Analysis
Parameter 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
Core Structure 1,2-Dihydroquinoline 1,2,3,4-Tetrahydroquinoline Benzo[cd]indole
Position 3 Substituent Ethyl 3,3-Dimethyl None
Sulfonyl Chloride Position 6 6 6
Molecular Formula C₁₁H₁₀ClNO₃S C₁₁H₁₂ClNO₃S C₁₁H₇ClNO₃S
Saturation Impact Partial conjugation via 1,2-dihydro structure Reduced conjugation due to tetrahydro ring Fully conjugated aromatic system

Biological Activity

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C11H10ClN1O3S
  • CAS Number : 1181705-32-7

The structure features a quinoline core with a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds related to 3-Ethyl-2-oxo-1,2-dihydroquinoline have demonstrated activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus12.4
Escherichia coli16.4
Klebsiella pneumoniae16.5
Bacillus cereus16.1

These MIC values suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 3-Ethyl-2-oxo-1,2-dihydroquinoline has been explored through various in vitro studies. For example, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
HepG215.0
MCF-720.0
A54918.5

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of various quinoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoline structure could enhance antibacterial activity significantly .
  • Anticancer Mechanism : Research focusing on the mechanism of action revealed that compounds similar to 3-Ethyl-2-oxo-1,2-dihydroquinoline can inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell viability and increased apoptosis rates in treated cells .
  • Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship (QSAR) analysis provided insights into how structural modifications affect biological activity. It was found that substituents on the quinoline ring significantly influence both antimicrobial and anticancer properties .

Q & A

Q. What refinements are needed when SHELXL fails to model disordered solvent molecules in crystallographic data?

  • Use SQUEEZE (in PLATON) to mask electron density from disordered regions. For severe disorder, alternate conformations can be modeled with occupancy factors refined isotropically .

Tables for Key Data

Table 1: Common Byproducts in Sulfonyl Chloride Synthesis

ByproductFormation CauseDetection Method
Sulfonic acidHydrolysis¹H NMR (δ ~11–12 ppm)
Disulfonate dimerExcess chlorosulfonic acidHPLC-MS (m/z = 2M–Cl)

Table 2: Crystallographic Parameters for Derivatives

ParameterTypical RangeReference
C=O bond length1.21–1.23 Å
S=O bond length1.42–1.44 Å

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